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molecular formula C7H6N2O B1384438 1H-indazol-4-ol CAS No. 81382-45-8

1H-indazol-4-ol

Cat. No. B1384438
M. Wt: 134.14 g/mol
InChI Key: MPFDHICUUKUXLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07737153B2

Procedure details

500 mg (375 mmol) of 1H-indazol-4-ylamine (prepared according to J. Chem. Soc. 1955, 2412, 2419) are stirred in 10% strength sulfuric acid at 180° C. in an autoclave at intrinsic pressure overnight. The reaction solution is cooled to room temperature and neutralized with 1N sodium hydroxide solution, and the salts are filtered off. The filtrate is concentrated to dryness.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[C:5](N)[CH:6]=[CH:7][CH:8]=2)[CH:3]=[N:2]1.S(=O)(=O)(O)[OH:12].[OH-].[Na+]>>[NH:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([OH:12])[C:4]=2[CH:3]=[N:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
N1N=CC2=C(C=CC=C12)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the salts are filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated to dryness

Outcomes

Product
Name
Type
Smiles
N1N=CC=2C(=CC=CC12)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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